3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
1.1. Structural Overview The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic hybrid molecule combining pyrido[1,2-a]pyrimidin-4-one and thiazolidinone pharmacophores. Key structural features include:
- A Z-configuration imine linkage between the thiazolidinone and pyridopyrimidinone moieties.
- A 3-methoxypropylamino group on the pyridopyrimidinone core, influencing solubility and hydrogen-bonding capacity .
1.2. Synthesis
The synthesis likely involves:
- Microwave-assisted condensation of aldehyde derivatives (e.g., 4-oxo-thiazolidin-5-ylidene intermediates) with pyridopyrimidinone precursors, as seen in analogous thiazolidinone-pyrimidine hybrids .
- Use of thioglycolic acid or thiourea to introduce the thioxo group, a common strategy for thiazolidinone formation .
1.3. Potential Applications Thiazolidinone-pyridopyrimidinone hybrids are explored for:
Properties
Molecular Formula |
C25H26N4O4S2 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O4S2/c1-32-15-5-12-26-22-19(23(30)28-13-4-3-6-21(28)27-22)16-20-24(31)29(25(34)35-20)14-11-17-7-9-18(33-2)10-8-17/h3-4,6-10,13,16,26H,5,11-12,14-15H2,1-2H3/b20-16- |
InChI Key |
IHNWAGFJXLWAIS-SILNSSARSA-N |
Isomeric SMILES |
COCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC |
Canonical SMILES |
COCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activity. Its structure incorporates multiple functional groups that may interact with various biological targets, making it a candidate for medicinal chemistry research.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in biological systems. The thiazolidinone moiety is known for its potential anti-inflammatory and antimicrobial properties, while the pyrimidine and pyridine rings may contribute to the modulation of cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives containing thiazolidinone structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Properties
Compounds with similar structural features have also demonstrated antioxidant activity. This is typically assessed using assays like DPPH radical scavenging, where the ability to neutralize free radicals is measured. The presence of methoxy groups in the structure is believed to enhance electron donation capabilities, contributing to antioxidant effects.
Cytotoxicity and Anticancer Potential
Studies have reported that thiazolidinone derivatives can exhibit cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in tumor cells has been linked to its interaction with cellular signaling pathways involved in cell survival and proliferation.
Table of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Antioxidant | DPPH radical scavenging | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial properties of similar thiazolidinone derivatives, researchers found that compounds showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing that some derivatives were more potent than conventional antibiotics like ciprofloxacin.
Case Study: Anticancer Activity
A recent investigation into the anticancer potential of pyrimidine-containing compounds demonstrated that they could inhibit the growth of several cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the interaction between the compound and target proteins involved in cancer progression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Analog A replaces the methoxypropyl group with a morpholinylpropyl chain, improving aqueous solubility due to morpholine’s polarity .
- Analog B features a phenylethylamino group, which may enhance antitumor activity via intercalation with DNA, as seen in related pyrimidinones .
- Analog C’s benzyl substituent on the thiazolidinone correlates with stronger antimicrobial activity, likely due to increased membrane permeability .
Electronic and Structural Differences
- Isoelectronicity vs. Isovalency : While the target compound and Analog A share similar electron density (isoelectronic), their differing substituents (methoxypropyl vs. morpholinylpropyl) lead to distinct pharmacokinetic profiles (e.g., solubility, bioavailability) .
- Geometric Effects : The Z-configuration in the target compound stabilizes the conjugated system, whereas analogs with bulkier groups (e.g., Analog B’s phenylethyl) exhibit steric hindrance, reducing binding affinity to certain enzymes .
Research Tools and Validation
- Crystallography: SHELX and Mercury software confirm the Z-configuration and planarity of the thiazolidinone-pyridopyrimidinone core .
- Bioactivity assays : Analog A’s morpholinyl group shows 20% higher MIC (Minimum Inhibitory Concentration) against S. aureus than the target compound, likely due to improved cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
